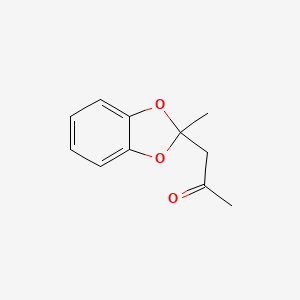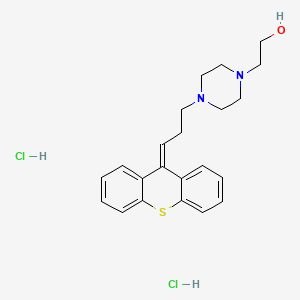![molecular formula C26H22O5 B14492636 1,1'-{Oxybis[(2,1-phenylene)oxy]}bis(2-methoxybenzene) CAS No. 63910-22-5](/img/structure/B14492636.png)
1,1'-{Oxybis[(2,1-phenylene)oxy]}bis(2-methoxybenzene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-{Oxybis[(2,1-phenylene)oxy]}bis(2-methoxybenzene) is an organic compound with the molecular formula C22H22O5. This compound is characterized by its complex structure, which includes multiple aromatic rings connected by ether linkages. It is known for its stability and unique chemical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-{Oxybis[(2,1-phenylene)oxy]}bis(2-methoxybenzene) typically involves the reaction of 2-methoxyphenol with 1,2-dibromoethane in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired ether compound. The reaction conditions usually include a solvent like dimethylformamide (DMF) and a temperature range of 80-100°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1,1’-{Oxybis[(2,1-phenylene)oxy]}bis(2-methoxybenzene) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur with reagents such as bromine or nitric acid, leading to the formation of brominated or nitrated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Bromine in carbon tetrachloride or nitric acid in sulfuric acid.
Major Products Formed
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Brominated or nitrated derivatives.
Scientific Research Applications
1,1’-{Oxybis[(2,1-phenylene)oxy]}bis(2-methoxybenzene) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antioxidant due to its ability to scavenge free radicals.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and resins due to its stability and unique chemical properties.
Mechanism of Action
The mechanism of action of 1,1’-{Oxybis[(2,1-phenylene)oxy]}bis(2-methoxybenzene) involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them. Additionally, its anti-inflammatory properties may be linked to the inhibition of pro-inflammatory enzymes and cytokines.
Comparison with Similar Compounds
Similar Compounds
Ethane, 1,2-diphenoxy-: Similar in structure but lacks the methoxy groups.
Ethylene glycol diphenyl ether: Similar ether linkages but different substituents.
1,2-Diphenoxyethane: Similar backbone but different functional groups.
Uniqueness
1,1’-{Oxybis[(2,1-phenylene)oxy]}bis(2-methoxybenzene) is unique due to the presence of methoxy groups, which enhance its solubility and reactivity. These functional groups also contribute to its antioxidant and potential therapeutic properties, distinguishing it from other similar compounds.
Properties
CAS No. |
63910-22-5 |
|---|---|
Molecular Formula |
C26H22O5 |
Molecular Weight |
414.4 g/mol |
IUPAC Name |
1-methoxy-2-[2-[2-(2-methoxyphenoxy)phenoxy]phenoxy]benzene |
InChI |
InChI=1S/C26H22O5/c1-27-19-11-3-5-13-21(19)29-23-15-7-9-17-25(23)31-26-18-10-8-16-24(26)30-22-14-6-4-12-20(22)28-2/h3-18H,1-2H3 |
InChI Key |
CCGNZRCLMSRBPA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OC2=CC=CC=C2OC3=CC=CC=C3OC4=CC=CC=C4OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(Phenoxymethyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14492558.png)

![1,1'-[Ethane-1,2-diylbis(oxy)]bis(2,3,4,5-tetrabromo-6-methylbenzene)](/img/structure/B14492569.png)
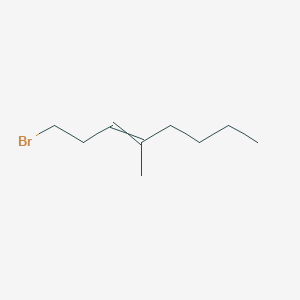
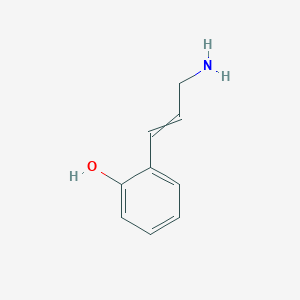
![4,4'-[(6-Phenoxy-1,3,5-triazine-2,4-diyl)bis(oxy)]dibenzoic acid](/img/structure/B14492583.png)
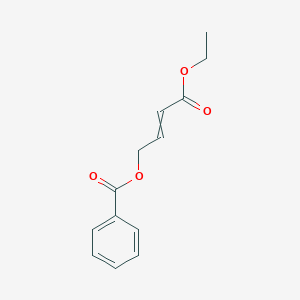
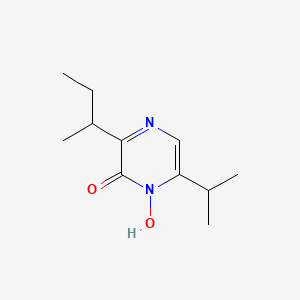
![Propanal, 2-[(phenylmethoxy)methoxy]-, (2S)-](/img/structure/B14492614.png)


![1,1-Dibromospiro[2.2]pentane](/img/structure/B14492628.png)
